(E)-2-cyano-N-(dimethylaminomethylidene)-3-pyridin-4-ylprop-2-enamide
Overview
Description
(E)-2-cyano-N-(dimethylaminomethylidene)-3-pyridin-4-ylprop-2-enamide is a useful research compound. Its molecular formula is C12H12N4O and its molecular weight is 228.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
(E)-2-cyano-N-(dimethylaminomethylidene)-3-pyridin-4-ylprop-2-enamide has been explored in the synthesis of various heterocyclic compounds. Its use in chemical transformations leads to the creation of key compounds for further synthesis. For instance, it serves as a precursor in the synthesis of derivatives of dipyrido[1,2-a:3,2-e]pyrimidine, thieno[2,3-b]pyridine, and (2-pyridylamino)polyene derivatives (Krichevsky, Alekseeva, & Granik, 2003).
Antioxidant and Neuroprotective Activities
This compound has been used in the synthesis of novel indane-amide containing pyrazole, pyrimidine, fused pyrimidines, fused pyridines, and 2-pyrone derivatives. These synthesized compounds have shown promising antioxidant activities. Such compounds are of interest due to their potential neuroprotective activity, particularly in conditions like Alzheimer's disease or stroke (Mohamed & El-Sayed, 2019).
Role in Heterocyclic Synthesis
The compound is also a starting material in the synthesis of various heterocyclic compounds. It is particularly significant in the creation of thio-substituted ethyl nicotinate derivatives and pyridothienopyrimidine derivatives. These compounds have been investigated for their antimicrobial activities, showing its relevance in the development of new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Antimicrobial and Antitumor Applications
This compound has been utilized in synthesizing various heterocycles that incorporate pyrazolopyridine moieties. These compounds have been evaluated for their antimicrobial properties, adding to the compound's utility in medicinal chemistry. Furthermore, some of these synthesized compounds have shown notable antitumor activities against specific cancer cell lines, underlining their potential in cancer research (Abu-Melha, 2013).
Properties
IUPAC Name |
(E)-2-cyano-N-(dimethylaminomethylidene)-3-pyridin-4-ylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c1-16(2)9-15-12(17)11(8-13)7-10-3-5-14-6-4-10/h3-7,9H,1-2H3/b11-7+,15-9? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAZBRHWGBAWSO-CKNFWYGESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)C(=CC1=CC=NC=C1)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C=NC(=O)/C(=C/C1=CC=NC=C1)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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